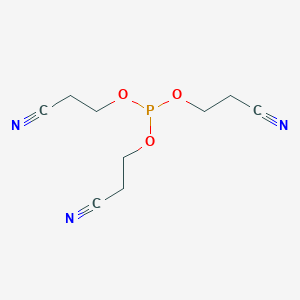
2-Amino-5-(1H-indol-3-yl)pentanoic acid
Übersicht
Beschreibung
2-Amino-5-(1H-indol-3-yl)pentanoic acid , also known as 5-(1H-indol-3-yl)pentanoic acid , is an organic compound with the chemical formula C₁₃H₁₅NO₂ . It belongs to the class of indole-3-acetic acid derivatives . The compound consists of an acetic acid moiety linked to the C₃ carbon atom of an indole ring .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-(1H-indol-3-yl)pentanoic acid comprises an indole ring fused to a pentanoic acid side chain. The indole ring contains a nitrogen atom (the amino group) at position 2. The compound’s molecular weight is approximately 217.27 g/mol .
Wissenschaftliche Forschungsanwendungen
1. Inhibitors of Nitric Oxide Synthases
2-Amino-5-azolylpentanoic acids, related to the structure of 2-Amino-5-(1H-indol-3-yl)pentanoic acid, have been researched for their potential as inhibitors of nitric oxide synthases (NOS). These compounds show potency in inhibiting different isoforms of NOS, which are enzymes involved in the production of nitric oxide, a significant molecule in various physiological and pathological processes (Ulhaq et al., 1998).
2. Constituent Amino Acids in Toxins
L-forms of derivatives of 2-Amino-5-(1H-indol-3-yl)pentanoic acid are identified as constituent amino acids in AM-toxins. These toxins are significant in the study of plant pathology and biochemistry. The synthesis and structural elucidation of such compounds provide insights into the biochemical pathways of toxin production in nature (Shimohigashi et al., 1976).
3. Peptide Synthesis and Structural Analysis
The compound and its derivatives have been involved in the synthesis and study of peptides. This includes the synthesis of thalassospiramides, a group of peptides from marine bacteria. These peptides, bearing γ-amino acids including derivatives of 2-Amino-5-(1H-indol-3-yl)pentanoic acid, have been found to inhibit nitric oxide production in certain cell types (Um et al., 2013).
4. Antifungal Tripeptides Study
Computational peptidology, using conceptual density functional theory, has been applied to study the chemical reactivity and molecular properties of antifungal tripeptides, which include derivatives of 2-Amino-5-(1H-indol-3-yl)pentanoic acid. Such studies are crucial in drug design and understanding the reactivity of these peptides (Flores-Holguín et al., 2019).
5. Synthesis and Characterization in Medicinal Chemistry
In medicinal chemistry, derivatives of 2-Amino-5-(1H-indol-3-yl)pentanoic acid have been synthesized and characterized for various applications, such as the development of new IR-detectable metal–carbonyl tracers and the study of their binding properties. These compounds have implications in biochemical research and drug development (Kowalski et al., 2009).
Eigenschaften
IUPAC Name |
2-amino-5-(1H-indol-3-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-11(13(16)17)6-3-4-9-8-15-12-7-2-1-5-10(9)12/h1-2,5,7-8,11,15H,3-4,6,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPRLXFBCTXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295775 | |
| Record name | α-Amino-1H-indole-3-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26988-88-5 | |
| Record name | α-Amino-1H-indole-3-pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26988-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-1H-indole-3-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)





![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)